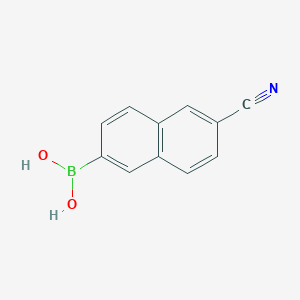

(6-Cyanonaphthalen-2-yl)boronic acid

Vue d'ensemble

Description

(6-Cyanonaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring with a cyano group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mécanisme D'action

Target of Action

The primary target of (6-Cyanonaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the this compound interacts with the palladium catalyst through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability and efficacy of the compound. Furthermore, the compound’s success in the SM coupling reaction is also due to its relatively stable nature and its tolerance to various functional groups .

Analyse Biochimique

Biochemical Properties

They are often used in the Suzuki-Miyaura cross-coupling reactions, which is a type of carbon-carbon bond-forming reaction .

Molecular Mechanism

In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer a group to a metal catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanonaphthalen-2-yl)boronic acid typically involves the lithiation of 2-cyanonaphthalene followed by the reaction with a boron source. One common method includes the treatment of 2-cyanonaphthalene with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of trimethyl borate. The reaction mixture is then warmed to room temperature, treated with hydrochloric acid, and extracted to yield the desired boronic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable versions of the laboratory synthesis methods. These methods are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Cyanonaphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The boronic acid group can be replaced by other functional groups through various substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or other coupled products.

Oxidation: Phenols or quinones.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (6-cyanonaphthalen-2-yl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl halides and aryl boronic acids, facilitating the synthesis of biaryl compounds. The following table summarizes key parameters for the reaction:

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes |

| Base | Sodium carbonate, NaOH, or K3PO4 |

| Solvent | Aqueous-organic biphasic systems |

| Temperature | Room temperature to 100°C |

This reaction showcases the utility of this compound in synthesizing complex organic molecules that are vital in pharmaceuticals and agrochemicals .

Material Science

This compound has also been explored for its potential applications in material science, particularly in the development of organic semiconductors. Its ability to form π-stacking interactions due to the aromatic structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating boronic acids into polymer matrices can enhance charge transport properties .

Drug Development

In medicinal chemistry, this compound derivatives have shown promise as potential drug candidates. The boronic acid moiety can interact with biological targets through reversible covalent bonding, which is advantageous for developing inhibitors against certain enzymes. For instance, studies have indicated that such compounds can inhibit proteasomes, making them relevant in cancer therapy .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing various biaryl compounds through Suzuki coupling. The reaction yielded high selectivity and efficiency under mild conditions, showcasing its potential for large-scale applications in pharmaceutical synthesis.

Case Study 2: Organic Photovoltaics

Research conducted on the integration of this compound into polymer blends for OPVs revealed improved efficiency compared to traditional materials. The study highlighted the compound's role in enhancing light absorption and charge mobility within the device architecture.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

(6-Methoxynaphthalen-2-yl)boronic Acid: Another naphthalene-based boronic acid with a methoxy group instead of a cyano group.

2-Naphthylboronic Acid: Lacks the cyano group but shares the naphthalene core structure.

Uniqueness

(6-Cyanonaphthalen-2-yl)boronic acid is unique due to the presence of the cyano group, which can influence the electronic properties of the compound and its reactivity in various chemical reactions. This makes it particularly useful in the synthesis of compounds where electronic modulation is desired.

Activité Biologique

(6-Cyanonaphthalen-2-yl)boronic acid, with the chemical formula CHBNO, is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its role as a building block in organic synthesis, especially in the formation of biaryl compounds via the Suzuki-Miyaura coupling reaction. However, its biological implications extend beyond synthetic chemistry, particularly in cancer therapy and antibiotic resistance.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Proteasomes : Boronic acids have been identified as proteasome inhibitors, which play a crucial role in regulating protein degradation within cells. This inhibition can lead to apoptosis in cancer cells.

- Tyrosine Kinase Inhibition : Similar to other boronic acid derivatives, this compound may act as a tyrosine kinase inhibitor, potentially disrupting signaling pathways involved in cell proliferation and survival .

- Antibacterial Activity : Recent studies have explored the use of boronic acids as β-lactamase inhibitors, which are vital in combating antibiotic resistance by restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Cancer Cell Line Studies

A study assessing various boronic acid derivatives demonstrated that compounds similar to this compound exhibited selective activity against prostate cancer cell lines (LAPC-4 and PC-3). The results indicated that these compounds could act as antagonists for androgen receptors, with varying degrees of antiproliferative effects based on structural modifications .

Inhibition of β-Lactamases

Research has shown that boronic acids can serve as effective inhibitors against class A β-lactamases. For instance, the compound was tested against KPC-type enzymes, revealing significant inhibitory activity that could restore susceptibility to antibiotics like cefepime in resistant strains of Klebsiella pneumoniae and Escherichia coli .

Data Table: Biological Activities

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound is not extensively documented; however, it is advised to store this compound under inert conditions at temperatures between 2-8°C to maintain stability. Safety data regarding toxicity and environmental hazards remain limited but should be considered when handling this compound.

Propriétés

IUPAC Name |

(6-cyanonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCZGAYUQAAPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.